molecular formula C22H26N6O3S B283327 N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Cat. No. B283327
M. Wt: 454.5 g/mol
InChI Key: WELNHMDOBPNFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP). MRS2500 has been widely used in scientific research to study the role of P2Y1 receptor in various physiological and pathological processes.

Mechanism of Action

MRS2500 is a selective antagonist of the P2Y1 receptor. It binds to the receptor and prevents the activation of the receptor by N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine. The binding of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine to P2Y1 receptor leads to the activation of G protein, which in turn activates downstream signaling pathways. MRS2500 prevents the activation of these signaling pathways by blocking the binding of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine to the receptor.
Biochemical and Physiological Effects
MRS2500 has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. It has also been shown to inhibit vasoconstriction, which makes it a potential therapeutic agent for the treatment of hypertension. MRS2500 has also been shown to have an effect on neurotransmission, which makes it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MRS2500 has several advantages as a tool for scientific research. It is a selective antagonist of the P2Y1 receptor, which means that it can be used to study the specific role of P2Y1 receptor in various physiological and pathological processes. It is also relatively easy to synthesize, which makes it readily available for use in scientific research.
One of the limitations of MRS2500 is that it is not a clinically approved drug. Therefore, its safety and efficacy in humans are not well established. Another limitation is that it is a relatively new tool for scientific research, and its full potential in various fields of study is yet to be explored.

Future Directions

There are several future directions for the use of MRS2500 in scientific research. One potential direction is the use of MRS2500 in the study of thrombotic disorders. MRS2500 has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders.
Another potential direction is the use of MRS2500 in the study of hypertension. MRS2500 has been shown to inhibit vasoconstriction, which makes it a potential therapeutic agent for the treatment of hypertension.
Finally, MRS2500 can be used in the study of neurological disorders. P2Y1 receptor has been shown to play a role in neurotransmission, and MRS2500 can be used to study the specific role of P2Y1 receptor in various neurological disorders.
Conclusion
MRS2500 is a selective antagonist of the P2Y1 receptor that has been widely used in scientific research to study the role of P2Y1 receptor in various physiological and pathological processes. MRS2500 has several advantages as a tool for scientific research, including its selectivity and ease of synthesis. However, its safety and efficacy in humans are not well established, and its full potential in various fields of study is yet to be explored.

Synthesis Methods

MRS2500 can be synthesized using a multi-step process, which involves the reaction of various reagents and solvents. The synthesis method for MRS2500 has been described in detail in several research articles. The synthesis method involves the reaction of 4-(2-bromo-2-oxoethyl)-3-methoxybenzaldehyde with 2-(2,3-dihydro-1H-indol-1-yl)ethanamine to form the intermediate product. The intermediate product is then reacted with 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethylamine to form the final product, MRS2500.

Scientific Research Applications

MRS2500 has been widely used in scientific research to study the role of P2Y1 receptor in various physiological and pathological processes. P2Y1 receptor is involved in several processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been used to study the role of P2Y1 receptor in these processes.

properties

Molecular Formula

C22H26N6O3S

Molecular Weight

454.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]ethanone

InChI

InChI=1S/C22H26N6O3S/c1-27-22(24-25-26-27)32-12-10-23-14-16-7-8-19(20(13-16)30-2)31-15-21(29)28-11-9-17-5-3-4-6-18(17)28/h3-8,13,23H,9-12,14-15H2,1-2H3

InChI Key

WELNHMDOBPNFGM-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43)OC

Origin of Product

United States

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